molecular formula C14H11BrO2 B3183445 2-(4-Bromophenyl)-2-phenylacetic acid CAS No. 21771-89-1

2-(4-Bromophenyl)-2-phenylacetic acid

Cat. No.: B3183445
CAS No.: 21771-89-1
M. Wt: 291.14 g/mol
InChI Key: YNCBITWCPFWJJG-UHFFFAOYSA-N
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Description

Significance of Phenylacetic Acid Scaffolds in Modern Organic Chemistry

The phenylacetic acid (PAA) scaffold is a fundamental building block in the synthesis of a wide array of more complex molecules. wikipedia.org In the pharmaceutical industry, PAA and its derivatives are precursors to numerous drugs, including the anti-inflammatory agent diclofenac (B195802) and penicillin G. wikipedia.org The core structure of PAA provides a robust framework that can be readily modified, allowing chemists to fine-tune the properties of the resulting molecules. Beyond pharmaceuticals, PAA derivatives are also utilized in the fragrance industry, as they often possess honey-like scents. wikipedia.org The reactivity of the carboxylic acid group and the potential for substitution on the phenyl ring make it a versatile starting material for creating diverse chemical libraries for drug discovery and other applications.

Overview of Alpha-Substituted Phenylacetic Acid Derivatives

Alpha-substituted phenylacetic acids are compounds where one or both of the hydrogen atoms on the carbon adjacent to the carboxyl group are replaced by other substituents. The introduction of substituents at the alpha-position can significantly influence the molecule's stereochemistry, acidity, and biological activity. For instance, alpha-substitution can create a chiral center, leading to enantiomers that may exhibit different pharmacological effects.

Compounds that are di-substituted at the alpha-carbon, such as 2-(4-Bromophenyl)-2-phenylacetic acid, belong to the category of α,α-disubstituted amino acid derivatives, which are of considerable interest in synthetic and medicinal chemistry. The presence of two different aryl groups (a phenyl group and a 4-bromophenyl group) attached to the alpha-carbon makes this molecule a subject of potential stereochemical and reactivity studies.

Research Context and Scope for this compound

While specific research applications and detailed findings for this compound are not widely documented, its structure suggests potential areas of investigation. As a derivative of phenylacetic acid, it could be explored for applications similar to other compounds in this class, such as in the development of anti-inflammatory agents or other biologically active molecules. The presence of a bromine atom on one of the phenyl rings provides a handle for further chemical modifications through cross-coupling reactions, which is a common strategy in the synthesis of complex organic molecules.

The compound is listed in several chemical supplier catalogs, which indicates its availability for research purposes. These sources provide basic physicochemical data for the compound.

Physicochemical Properties of this compound

Property Value
CAS Number 21771-89-1
Molecular Formula C₁₄H₁₁BrO₂

This data is compiled from chemical supplier databases.

Given the lack of specific research literature on this compound, its primary role at present appears to be as a building block or intermediate in the synthesis of other, more complex molecules. Further research would be necessary to elucidate any specific biological activities or applications of this compound itself.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-12-8-6-11(7-9-12)13(14(16)17)10-4-2-1-3-5-10/h1-9,13H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCBITWCPFWJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101296136
Record name 4-Bromo-α-phenylbenzeneacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21771-89-1
Record name 4-Bromo-α-phenylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21771-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-α-phenylbenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101296136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Derivatization and Chemical Transformations of 2 4 Bromophenyl 2 Phenylacetic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of organic synthesis, offering a gateway to numerous functional groups. In the context of 2-(4-bromophenyl)-2-phenylacetic acid, this moiety can be readily converted into amides, esters, and other derivatives, or it can be removed entirely through decarboxylation to forge new carbon-carbon bonds.

Amide Bond Formation via Coupling Reagents

The conversion of carboxylic acids to amides is a fundamental transformation, often employed in the synthesis of biologically active molecules and new materials. nih.gov Direct amidation between a carboxylic acid and an amine is challenging due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. nih.gov To overcome this, stoichiometric amounts of coupling reagents are typically used to activate the carboxylic acid. nih.gov Common coupling agents include carbodiimides (like DCC or EDC), as well as phosphonium (B103445) or uronium salts (like BOP or HBTU).

These reagents react with the carboxylic acid to form a highly reactive acyl-substituted intermediate, which is then susceptible to nucleophilic attack by an amine to form the stable amide bond. The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions. An alternative, more atom-economical approach involves direct amidation catalyzed by transition metals, such as nickel chloride (NiCl₂), which can facilitate the reaction between phenylacetic acid derivatives and benzylamines in toluene (B28343) at elevated temperatures. nih.gov The electronic and steric properties of substituents on the phenyl rings can significantly influence the reaction yields. nih.gov

Table 1: Examples of Amide Bond Formation Strategies

Method Activating/Catalytic Agent General Conditions Key Feature
Coupling Reagents Carbodiimides, Phosphonium salts Stoichiometric amounts, room temp. Forms highly reactive intermediate, widely applicable. nih.gov
Catalytic Amidation Nickel Chloride (NiCl₂) 10 mol% catalyst, Toluene, 110°C Eco-friendly, atom-economical, water is the only byproduct. nih.gov

| Transamidation | Phenyl Isocyanate (PhNCO) | Sequential nucleophilic/intramolecular addition | Enables synthesis of secondary amides from primary amides. rsc.org |

Esterification and Transesterification Reactions

Esterification is another pivotal reaction of the carboxylic acid group, leading to the formation of esters which are valuable as intermediates, solvents, and fragrances. jocpr.comperfumerflavorist.com The most classic method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, typically using a strong acid like sulfuric acid. wikipedia.org For instance, 4-bromophenylacetic acid can be converted to its methyl or ethyl esters by refluxing with the corresponding alcohol in the presence of an acid catalyst. wikipedia.org

To align with the principles of green chemistry, alternative methods have been developed. These include using solid acid catalysts like Amberlyst-15, which are easily separable and recyclable, often under solvent-free conditions. gcsu.edunih.gov This heterogeneous catalysis minimizes waste and simplifies product purification. gcsu.edu

Transesterification is a related process where one alkoxy group of an ester is exchanged for another by reaction with an alcohol. pearson.com This reaction can be catalyzed by either acids or bases. pearson.com For example, a methyl ester of this compound could be converted to an ethyl ester by treatment with ethanol (B145695) and a suitable catalyst. Tandem reactions, such as a deacetylation followed by esterification, can be performed using a single catalyst to produce compounds like methyl salicylate (B1505791) from acetylsalicylic acid, showcasing the efficiency of modern catalytic systems. nih.gov

Table 2: Selected Esterification Methods for Phenylacetic Acid Derivatives

Reaction Catalyst Alcohol Conditions Reference
Fischer Esterification Sulfuric Acid Methanol (B129727) Reflux wikipedia.org
Green Esterification Amberlyst-15 4-Ethoxyphenol Solvent-free, Reflux gcsu.edu

| Tandem Reaction | Sulfonated Silica (B1680970) (SiO₂-SO₃H) | Methanol | Microwave, 120°C | nih.gov |

Decarboxylative Reactions and their Synthetic Utility

Decarboxylative reactions, where the carboxyl group is removed and released as carbon dioxide (CO₂), offer a powerful strategy for forming new carbon-carbon or carbon-heteroatom bonds. rsc.orgrsc.org While direct decarboxylation of aryl acetic acids is difficult, the reaction can be enabled by transition metal catalysts (e.g., palladium, nickel, copper, ruthenium) and often involves the prior conversion of the carboxylic acid into a more reactive form, such as a redox-active ester. rsc.orgnih.gov

This strategy transforms the carboxylic acid from a simple acidic functional group into a versatile coupling partner. For example, a protocol for the decarboxylative alkynylation of carboxylic acids has been developed using either nickel or iron catalysis, providing access to terminal and internal alkynes. nih.gov This method serves as a practical alternative to classical homologation reactions. nih.gov

In other examples, ruthenium complexes have been shown to catalyze the decarboxylative coupling of α-hydroxy acids with acrylates. rsc.org Mechanistic studies suggest the reaction may proceed through the initial oxidation of the α-hydroxy acid to an α-keto acid, followed by coordination to the metal center, decarboxylation, and subsequent bond formation. rsc.org The ability to use a ubiquitous functional group like a carboxylic acid as a leaving group in cross-coupling reactions significantly expands the toolkit of synthetic organic chemistry. sigmaaldrich.com

Transformations Utilizing the Bromine Moiety

The bromine atom attached to the phenyl ring of this compound is a key functional handle for a variety of powerful carbon-carbon bond-forming reactions, most notably those catalyzed by palladium.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Hiyama)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp²) bond between an aryl halide and an organoboron compound, such as a boronic acid or ester. researchgate.netnih.gov The bromine atom in this compound makes it an ideal substrate for this reaction, allowing for the introduction of a new aryl or vinyl substituent at the para-position.

These reactions are catalyzed by a palladium complex, typically formed in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a supporting ligand. researchgate.netcommonorganicchemistry.com The choice of ligand is critical to the success of the reaction. Bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs) have proven to be highly effective, expanding the reaction scope to include less reactive aryl chlorides and enabling reactions under mild conditions. nih.govnih.gov The reaction requires a base, such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), to facilitate the transmetalation step in the catalytic cycle. nih.govcommonorganicchemistry.com The versatility and functional group tolerance of the Suzuki reaction make it an invaluable tool for synthesizing complex biaryl structures, which are prevalent in pharmaceuticals and advanced materials. nih.gov

Table 3: Typical Conditions for Suzuki-Miyaura Cross-Coupling of Aryl Bromides

Palladium Source Ligand Base Solvent Temperature Reference
Pd₂(dba)₃ XPhos K₃PO₄ Dioxane/H₂O 120°C (Microwave) commonorganicchemistry.com
Pd(PPh₃)₄ - K₃PO₄ DMF 85°C commonorganicchemistry.com

Nucleophilic Substitution Reactions (where applicable)

Nucleophilic substitution involves the replacement of a leaving group, such as a halide, by a nucleophile. libretexts.org While this is a common reaction for alkyl halides (SN1 and SN2 mechanisms), nucleophilic substitution on an aryl halide like the one in this compound is significantly more challenging. acsgcipr.org The C(sp²)-Br bond is stronger than a C(sp³)-Br bond, and the electron-rich aromatic ring repels incoming nucleophiles.

Direct nucleophilic aromatic substitution (SNAr) on aryl bromides generally requires harsh conditions (high temperature and pressure) or the presence of strong electron-withdrawing groups positioned ortho or para to the bromine atom. The carboxylic acid group is a deactivating group, which can facilitate the reaction to a small extent, but typically, more potent activating groups are needed. Therefore, while theoretically possible with very strong nucleophiles or under specific catalytic conditions (e.g., Buchwald-Hartwig amination, which is a cross-coupling reaction rather than a classical SNAr), direct nucleophilic substitution on the bromine moiety of this compound is not a commonly employed transformation under standard laboratory conditions. libretexts.orgacsgcipr.org

Stereoselective Synthesis and Chiral Resolution of Analogues

The biological activity of chiral molecules often resides in a single enantiomer, making the separation of racemic mixtures or the direct synthesis of a specific enantiomer a critical step in chemical synthesis. For analogues of this compound, which possess a chiral quaternary carbon, two primary strategies are employed: chiral resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution

Resolution is the process of separating a racemate (a 50:50 mixture of enantiomers) into its constituent enantiomers. libretexts.org Since enantiomers have identical physical properties, this is typically achieved by converting them into a mixture of diastereomers, which possess different physical properties like solubility, allowing for their separation. libretexts.orglibretexts.org

Classical Resolution via Diastereomeric Salt Formation: This is the most common method for resolving racemic carboxylic acids. libretexts.org The process involves reacting the racemic acid with an enantiomerically pure chiral base (the resolving agent). This reaction forms a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization. google.com After separation, the addition of a strong acid liberates the enantiomerically pure carboxylic acid from its salt. google.com A variety of naturally occurring and synthetic chiral amines are used for this purpose. libretexts.orglibretexts.org

Table 1: Common Chiral Resolving Agents for Racemic Carboxylic Acids

Resolving AgentTypeTypical ApplicationReference
BrucineNatural AlkaloidGeneral purpose for acidic racemates libretexts.orglibretexts.org
StrychnineNatural AlkaloidGeneral purpose for acidic racemates libretexts.org
QuinineNatural AlkaloidGeneral purpose for acidic racemates libretexts.orglibretexts.org
1-PhenylethanamineSynthetic AmineWidely used resolving agent libretexts.org
(1R,2S)-1-Amino-2,3-dihydro-1H-inden-2-olSynthetic Amino AlcoholResolution of profen-class drugs (e.g., ketoprofen) google.com
  • Enzymatic Kinetic Resolution: This technique utilizes the high stereoselectivity of enzymes to differentiate between enantiomers. In a kinetic resolution, an enzyme catalyzes a reaction on one enantiomer much faster than the other. For racemic carboxylic acids, lipases are commonly employed to catalyze enantioselective esterification. researchgate.net One enantiomer is converted into its corresponding ester, while the unreactive enantiomer remains as a carboxylic acid. The resulting mixture of an ester and an acid can then be easily separated. This method is valued for its high selectivity and mild reaction conditions. researchgate.netresearchgate.net
  • Table 2: Examples of Enzymatic Kinetic Resolution for Chiral Acids and Alcohols

    EnzymeReaction TypeSubstrate ClassResultReference
    Lipase B from Candida antarctica (CALB)Enantioselective EsterificationRacemic FlurbiprofenHigh enantiomeric excess of the remaining acid researchgate.net
    Lipase from Candida rugosa (CRL)Enantioselective EsterificationRacemic Carboxylic AcidsSeparation of enantiomers researchgate.net
    Lecitase™ UltraTransesterificationRacemic Allyl AlcoholsBoth (R)-alcohols and (S)-esters obtained with high enantiomeric excess researchgate.net
  • Chromatographic Methods: Enantiomers can be separated using chromatography, either by using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or by derivatizing the racemate with a chiral auxiliary to form diastereomers that can be separated on a standard achiral column. tcichemicals.combldpharm.com For instance, a racemic acid can be converted into a diastereomeric amide mixture using a chiral auxiliary like (1S,2R,4R)-(–)-2,10-camphorsultam. tcichemicals.com These diastereomeric amides can be separated by silica gel chromatography, and subsequent cleavage of the auxiliary yields the individual, enantiopure acids. tcichemicals.com
  • Asymmetric Synthesis

    As opposed to separating a mixture, asymmetric synthesis aims to selectively create a single enantiomer. slideshare.netharvard.edu This is achieved by using chiral information during the reaction, which can be supplied by a chiral substrate, reagent, catalyst, or auxiliary. For the synthesis of diarylacetic acid analogues, methods like asymmetric hydrogenation or Friedel-Crafts reactions catalyzed by chiral transition metal complexes are powerful tools for establishing the stereocenter with high enantioselectivity. slideshare.netacs.org

    Formation of Complex Molecular Architectures and Hybrid Compounds

    This compound serves as an excellent scaffold for building complex molecules and hybrid compounds by leveraging its two primary functional sites: the carboxylic acid group and the aryl bromide.

    Derivatization via the Carboxylic Acid Group

    The carboxylic acid moiety is readily transformed into a variety of other functional groups, most commonly esters and amides. This allows for the coupling of the diarylacetic acid core to other molecular fragments, including other pharmacophores or complex natural products.

    Amide Bond Formation: Coupling the carboxylic acid with primary or secondary amines is a cornerstone of medicinal chemistry. Standard peptide coupling reagents can be used to form an amide bond, linking the this compound scaffold to a wide array of amine-containing molecules. This approach is exemplified in the synthesis of various phenylacetamide derivatives which have been explored for their biological activities. acs.org For example, reacting the acid with substituted anilines in the presence of coupling agents yields N-aryl acetamide (B32628) structures. acs.org

    Esterification: Fischer esterification or other mild esterification protocols can convert the acid into its corresponding esters. wikipedia.org This transformation can be used to append alcohol-containing molecules or to modify the pharmacokinetic properties of the parent acid.

    Functionalization via the Aryl Bromide

    The bromine atom on the phenyl ring is a key functional handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.

    Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for forming C-C bonds. libretexts.org It involves the reaction of an organohalide (in this case, the aryl bromide of the title compound) with an organoboron species, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction allows for the introduction of a vast range of substituents (aryl, heteroaryl, vinyl, alkyl) at the para-position of the bromophenyl ring, enabling the synthesis of complex biaryl systems and other intricate molecular architectures. nih.govnih.gov The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

    Table 3: Typical Reaction Parameters for Suzuki-Miyaura Cross-Coupling of Aryl Bromides

    ComponentExamplesPurposeReference
    Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Catalyzes the C-C bond formation nih.govnih.gov
    Ligand PPh₃, SPhos, XPhosStabilizes and activates the palladium catalyst libretexts.org
    Boron Reagent Arylboronic acids, Arylboronic esters (e.g., pinacol (B44631) esters)Provides the carbon nucleophile nih.govnih.gov
    Base Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boron reagent for transmetalation libretexts.orgnih.gov
    Solvent Toluene, Dioxane, THF, Ethanol/Water mixturesSolubilizes reactants and facilitates the reaction nih.govmdpi.com

    By applying Suzuki coupling to an ester of this compound, it is possible to construct elaborate molecules where two distinct, complex aryl groups are attached to the chiral center, with one of them being assembled in a late-stage step of the synthesis. This strategy offers a modular approach to building libraries of diverse compounds for various applications.

    Mechanistic Investigations of Reactions Involving 2 4 Bromophenyl 2 Phenylacetic Acid

    Elucidation of Reaction Pathways and Intermediates

    The reaction pathways of 2-(4-bromophenyl)-2-phenylacetic acid are diverse, with the course of a reaction being highly dependent on the conditions and reagents employed. Key transformations include decarboxylation, esterification, and oxidation, each proceeding through distinct intermediates.

    One of the most studied reactions of arylacetic acids is decarboxylation , the removal of a carboxyl group. For phenylacetic acids, this process is known to occur under thermal conditions, often at high temperatures and pressures. Mechanistic studies on the decarboxylation of phenylacetic acid and its derivatives suggest that the reaction can proceed through different pathways depending on the pH of the medium. nih.govsigmaaldrich.com

    In acidic or neutral solutions, the associated carboxylic acid molecule is believed to decarboxylate via the formation of a zwitterionic intermediate . nih.gov Protonation of the aromatic ring leads to a carbocation that is stabilized by the phenyl group, facilitating the loss of carbon dioxide. The resulting carbanion is then protonated to yield the final product. For this compound, this would lead to the formation of 4-bromodiphenylmethane.

    In contrast, under basic conditions, the carboxylate anion is the reacting species. The mechanism is thought to involve the direct decarboxylation of the anion to form a benzyl (B1604629) anion intermediate , which is subsequently protonated by the solvent. nih.gov The presence of the electron-withdrawing bromine atom on one of the phenyl rings can influence the stability of these intermediates and, consequently, the reaction rate.

    Esterification of this compound, a common reaction for carboxylic acids, typically proceeds via a nucleophilic acyl substitution mechanism. In the presence of an acid catalyst, the carbonyl oxygen of the carboxylic acid is protonated, which activates the carbonyl group towards nucleophilic attack by an alcohol. This leads to the formation of a tetrahedral intermediate, which then eliminates a molecule of water to form the ester. The general mechanism for Fischer esterification is well-established and is applicable here. wikipedia.org

    Oxidation of phenylacetic acids can lead to various products depending on the oxidant and reaction conditions. For instance, oxidation by permanganate (B83412) in an acidic medium has been shown to produce benzaldehyde (B42025) from phenylacetic acid. orientjchem.org The reaction is believed to proceed through the formation of an intermediate mandelic acid derivative, which is then further oxidized. orientjchem.org For this compound, this would likely involve the formation of 2-(4-bromophenyl)-2-hydroxy-2-phenylacetic acid as an intermediate.

    Role of Catalysis in Reaction Efficiency and Selectivity

    Catalysis plays a pivotal role in enhancing the efficiency and controlling the selectivity of reactions involving this compound. Both acid and base catalysis are crucial for reactions like esterification, while transition metal catalysis opens up pathways for more complex transformations.

    Acid and Base Catalysis: As mentioned, acid catalysis is fundamental to the efficiency of Fischer esterification . wikipedia.org The catalyst protonates the carbonyl group, making it more electrophilic and accelerating the rate of nucleophilic attack by the alcohol. Similarly, base catalysis can be employed in esterification, typically by deprotonating the alcohol to increase its nucleophilicity. In the context of decarboxylation, the pH, and therefore the presence of acidic or basic species, dictates the reaction mechanism and rate. nih.gov

    Transition Metal Catalysis: Palladium-catalyzed reactions are particularly significant in modern organic synthesis and can be applied to derivatives of this compound. For instance, decarboxylative coupling reactions offer a powerful method for forming new carbon-carbon bonds. While specific studies on this compound are limited, analogous reactions with other arylacetic acids demonstrate the potential. In these reactions, a palladium(0) catalyst can undergo oxidative addition to an aryl halide. The resulting arylpalladium(II) complex can then react with the carboxylate of the diarylacetic acid in a process that involves decarboxylation and the formation of a new C-C bond, followed by reductive elimination to regenerate the catalyst and yield the cross-coupled product. nih.gov

    The catalytic cycle of such a cross-coupling reaction typically involves several key steps:

    Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide.

    Transmetalation or Anion Exchange: The carboxylate of the diarylacetic acid coordinates to the palladium center.

    Decarboxylation: The coordinated carboxylate loses CO2 to form a palladium-aryl intermediate.

    Reductive Elimination: The two organic groups on the palladium complex couple, forming the product and regenerating the Pd(0) catalyst.

    The efficiency and selectivity of these catalytic reactions are highly dependent on the choice of catalyst, ligands, base, and solvent. For example, in Suzuki-Miyaura coupling reactions, a base is crucial for the activation of the organoboron species. youtube.com

    The table below summarizes the role of different types of catalysts in reactions relevant to this compound, based on general principles and studies on related compounds.

    Catalyst TypeReactionRole of CatalystExpected Outcome for this compound
    Acid (e.g., H₂SO₄)EsterificationProtonates the carbonyl oxygen, increasing electrophilicity.Efficient formation of the corresponding ester.
    Base (e.g., NaOH)SaponificationProvides hydroxide (B78521) as a nucleophile.Hydrolysis of an ester derivative to the parent acid.
    Palladium(0) ComplexesCross-couplingFacilitates oxidative addition, decarboxylation, and reductive elimination.Formation of triarylmethanes or other coupled products from the acid or its derivatives.
    Phase Transfer CatalystNucleophilic SubstitutionFacilitates the transfer of a nucleophile between aqueous and organic phases.Improved yield and reaction rate in the synthesis of derivatives. indexcopernicus.com

    Kinetic and Thermodynamic Studies of Transformations

    Kinetic and thermodynamic studies provide quantitative insights into the rates and equilibria of chemical reactions. For this compound, such studies are essential for understanding reaction feasibility and for optimizing reaction conditions.

    Kinetic Studies: The kinetics of the decarboxylation of phenylacetic acids have been investigated. These reactions are typically found to follow first-order kinetics , with the rate being dependent on the concentration of the carboxylic acid or its conjugate base. nih.gov A study on the decarboxylation of phenylacetic acid at 300 °C and 1034 bar reported an apparent rate constant of (1.2 ± 0.14) × 10⁻⁵ s⁻¹ for the acidic form and (4.0 ± 0.56) × 10⁻⁵ s⁻¹ for the anionic form. sigmaaldrich.com

    The Hammett equation is a valuable tool for correlating reaction rates and equilibrium constants for series of reactions involving substituted benzene (B151609) derivatives. wikipedia.orgchemicalbook.com It takes the form:

    log(k/k₀) = ρσ

    where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant which depends on the nature of the reaction, and σ (sigma) is the substituent constant which depends only on the specific substituent. For the 4-bromo substituent, the σ value is positive, indicating that it is an electron-withdrawing group. This would be expected to influence the rates of reactions where charge develops at or near the benzene ring in the transition state. For instance, in reactions where a negative charge develops in the transition state at a position that can be stabilized by the electron-withdrawing bromo group, the reaction rate would be enhanced.

    The following table presents hypothetical kinetic and thermodynamic data for reactions of this compound, based on data for related compounds and general chemical principles.

    ReactionParameterValue (Hypothetical/Analogous)Significance
    DecarboxylationRate LawFirst-order in substrateThe rate depends directly on the concentration of the acid. nih.gov
    DecarboxylationRate Constant (Anion)> (4.0 ± 0.56) × 10⁻⁵ s⁻¹ at 300 °CThe electron-withdrawing bromo group may stabilize the benzyl anion intermediate, increasing the rate relative to phenylacetate. sigmaaldrich.com
    Ionization in WaterpKa< 4.31The electron-withdrawing bromo group stabilizes the conjugate base, making it a stronger acid than phenylacetic acid. wikipedia.org
    EsterificationReaction Constant (ρ)Small positive valueIndicates a slight build-up of negative charge in the transition state relative to the starting materials, or a decrease in positive charge.

    Computational Chemistry and Theoretical Studies

    Density Functional Theory (DFT) Calculations

    Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed in chemistry and materials science to predict molecular properties with a favorable balance between accuracy and computational cost. For a molecule like 2-(4-Bromophenyl)-2-phenylacetic acid, DFT calculations can provide deep insights into its geometry, electronic landscape, and spectroscopic characteristics.

    The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For a flexible molecule like this compound, which has several rotatable bonds, this process involves exploring the potential energy surface to identify various stable conformers and the transition states that connect them.

    Conformational analysis of similar molecules is often performed using DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.net The process typically involves a systematic scan of the dihedral angles around the key single bonds, such as the C-C bond connecting the phenyl and bromophenyl rings to the chiral center, and the C-C bond of the carboxylic acid group. The results of such an analysis would reveal the preferred spatial orientations of the phenyl and bromophenyl rings relative to each other and to the carboxylic acid moiety. Studies on related flavonoid compounds have successfully used DFT to identify multiple stable conformations. nih.gov The relative energies of these conformers can then be calculated to determine their population distribution at a given temperature.

    Table 1: Representative Dihedral Angles for Conformational Analysis of this compound

    Dihedral AngleDescriptionExpected Significance
    C1-Cα-C(phenyl)-C(phenyl)Rotation of the phenyl ringDetermines steric interactions and electronic conjugation effects.
    C1-Cα-C(bromophenyl)-C(bromophenyl)Rotation of the 4-bromophenyl ringInfluences the overall shape and dipole moment of the molecule.
    Cα-C1-O-HOrientation of the carboxylic acid protonKey for understanding hydrogen bonding capabilities and acidity.

    Note: This table represents a hypothetical set of important dihedral angles for analysis. Actual computational studies would provide specific values for stable conformers.

    DFT is instrumental in elucidating the electronic properties of a molecule. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net A smaller gap generally implies higher reactivity.

    For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl and bromophenyl rings, while the LUMO is likely centered on the carboxylic acid group and the aromatic rings. The bromine atom, being electron-withdrawing, would influence the electron distribution across the bromophenyl ring.

    Quantum chemical calculations on non-steroidal anti-inflammatory drugs (NSAIDs), a class of compounds structurally related to this compound, have shown a correlation between the HOMO energy and their biological activity, suggesting that charge transfer may be an important aspect of their mechanism of action. nih.gov Similarly, modern quantum-chemical calculations have been used to re-examine the statistical correlation between clinical efficacy and ionization energies for a series of salicylic (B10762653) acids and phenols. acs.orgnih.gov

    Global reactivity descriptors, such as chemical potential, hardness, softness, and electrophilicity index, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

    Table 2: Calculated Electronic Properties for a Hypothetical Diaryl Acetic Acid Derivative

    PropertyDescriptionRepresentative Value (a.u.)
    HOMO EnergyEnergy of the Highest Occupied Molecular Orbital-0.25
    LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital-0.05
    HOMO-LUMO GapEnergy difference between HOMO and LUMO0.20
    Chemical HardnessResistance to change in electron distribution0.10
    ElectronegativityPower of an atom to attract electrons0.15
    Electrophilicity IndexMeasure of electrophilic character0.1125

    Note: The values in this table are for illustrative purposes and represent what a DFT calculation might yield for a similar molecule.

    DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for validation of the computed structures. For this compound, this would include:

    Infrared (IR) Spectroscopy: Calculation of vibrational frequencies can help in the assignment of experimental IR spectra. The computed spectrum would show characteristic peaks for the O-H and C=O stretching of the carboxylic acid group, as well as vibrations associated with the aromatic rings and the C-Br bond.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C can be calculated and compared to experimental NMR data to confirm the molecular structure.

    UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. nih.gov

    Molecular Dynamics Simulations for Conformational Space Exploration

    While DFT is excellent for studying static properties, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.govmdpi.com

    For this compound, an MD simulation would allow for a more extensive exploration of its conformational space than is typically feasible with DFT alone. rsc.org By simulating the molecule in a solvent, such as water or an organic solvent, one can observe the influence of the solvent on its conformational preferences and dynamics. This is particularly important for understanding its behavior in biological systems. researchgate.net

    MD simulations can also be used to study the aggregation behavior of the molecule or its interaction with other molecules, such as proteins or lipid membranes. nih.gov For instance, simulations of related NSAIDs like ibuprofen (B1674241) have been used to study their interaction with amyloid peptides and their permeation through cell membranes. nih.govresearchgate.net

    Theoretical Modeling of Reaction Mechanisms and Energy Profiles

    Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as its deprotonation, esterification, or racemization. By modeling the reaction pathway, it is possible to identify transition states and intermediates, and to calculate the activation energies and reaction enthalpies.

    For example, a theoretical study on the racemization of related 2-arylpropionic acids could elucidate the role of the CoA thioester intermediate in the chiral inversion process observed in vivo. nih.gov DFT calculations can be used to map out the potential energy surface of the reaction, providing a detailed understanding of the reaction kinetics and thermodynamics. researchgate.net

    Quantum Chemical Characterization of Intermolecular Interactions

    Understanding the non-covalent interactions between this compound and other molecules is crucial for predicting its physical properties and biological activity. Quantum chemical methods can be used to characterize various types of intermolecular interactions, including:

    Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. Calculations can determine the geometry and strength of hydrogen bonds formed with solvent molecules or biological receptors.

    π-π Stacking: The two aromatic rings can engage in π-π stacking interactions with other aromatic systems.

    Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms.

    The Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are often used to analyze the electron density distribution and to characterize the nature and strength of these intermolecular interactions. researchgate.net

    Applications in Advanced Organic Synthesis

    Utility as a Key Building Block in Multi-Step Synthesis

    The 2-(4-Bromophenyl)-2-phenylacetic acid molecule contains several functional groups that can be selectively manipulated, rendering it a valuable building block in multi-step synthetic sequences. The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and reduction to an alcohol. For instance, Fischer esterification with alcohols like methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst can produce the corresponding methyl or ethyl esters. wikipedia.org

    The bromine atom on the phenyl ring is a key feature, allowing for a variety of cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are powerful methods for carbon-carbon bond formation, enabling the introduction of diverse substituents at the para-position of the bromophenyl ring. For example, the Suzuki-Miyaura reaction with boronic acids can introduce new aryl or alkyl groups, significantly increasing molecular complexity.

    Intermediates for the Preparation of Complex Organic Molecules

    The structural framework of this compound is present in various biologically active compounds, making it a crucial intermediate in their synthesis. For instance, derivatives of diarylacetic acids are known to be part of molecules with anti-inflammatory, antihistaminic, and other therapeutic properties. The synthesis of the non-sedating antihistamine fexofenadine, for example, involves an intermediate, 2-(4-bromophenyl)-2-methylpropanoic acid, which is structurally related. google.com

    Furthermore, the core structure can be elaborated into heterocyclic systems. The condensation of derivatives of similar brominated phenylacetic acids with various reagents can lead to the formation of quinolinones and other nitrogen-containing heterocycles, which are prevalent in medicinal chemistry. researchgate.net The synthesis of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives, which have shown potential as anticancer and antimicrobial candidates, highlights the importance of the bromophenyl moiety in constructing complex, biologically relevant molecules. rsc.org

    Integration into Novel Synthetic Strategies and Methodologies

    The development of new synthetic methods often relies on the use of versatile and reactive substrates. This compound and its derivatives are well-suited for this role. For example, the development of more sustainable and efficient catalytic systems can utilize reactions involving this type of molecule as a benchmark. The use of greener solvents and catalysts for cross-coupling reactions is an active area of research where substrates like brominated phenylacetic acids are frequently employed.

    Moreover, the synthesis of this compound and its analogues can itself be a subject of methodological studies. For example, improved methods for the selective bromination of phenylacetic acid derivatives or the asymmetric synthesis of chiral diarylacetic acids contribute to the broader field of organic synthesis. The synthesis of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid through asymmetric hydrogenation showcases the ongoing efforts to develop selective synthetic routes for related structures. orgsyn.org

    Future Research Directions for 2 4 Bromophenyl 2 Phenylacetic Acid

    Development of Novel and Efficient Synthetic Routes

    While established methods for the synthesis of 2-(4-Bromophenyl)-2-phenylacetic acid exist, the pursuit of more efficient, sustainable, and versatile synthetic strategies remains a critical area of investigation. Future research should focus on developing innovative approaches that offer improved yields, reduced reaction times, and greater substrate scope.

    One promising avenue lies in the advancement of catalytic C-H activation techniques. Direct arylation of phenylacetic acid derivatives with bromobenzene (B47551) through palladium-catalyzed C-H activation could provide a more atom-economical route, eliminating the need for pre-functionalized starting materials. rsc.org Furthermore, exploring alternative catalytic systems, such as those based on earth-abundant metals, would enhance the sustainability of the synthesis.

    The application of photoredox catalysis also presents an exciting frontier. nih.gov Visible-light-mediated approaches could enable the development of milder and more selective synthetic transformations, potentially allowing for the construction of the diarylacetic acid scaffold under ambient conditions. nih.gov

    Synthetic StrategyPotential AdvantagesKey Research Focus
    Catalytic C-H ActivationAtom economy, reduced stepsDevelopment of robust and selective catalysts
    Photoredox CatalysisMild reaction conditions, high selectivityDesign of novel photocatalysts and reaction setups
    Optimized Malonic Ester SynthesisUtilizes readily available starting materialsImprovement of reaction efficiency and scalability
    Electrochemical SynthesisGreen and efficientExploration of electrode materials and reaction media

    Exploration of Underutilized Reaction Pathways and Transformations

    The reactivity of this compound is not limited to its carboxylic acid functionality. The presence of two distinct aromatic rings and a benzylic C-H bond opens up a plethora of opportunities for exploring underutilized reaction pathways.

    Decarboxylative functionalization represents a particularly promising area. By leveraging photoredox catalysis, the carboxylic acid group can be extruded to generate a diarylmethyl radical, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. lookchem.com This strategy could be employed to synthesize a wide range of novel derivatives with unique substitution patterns.

    Furthermore, the selective activation of the C-H bonds on the aromatic rings offers another avenue for diversification. Transition-metal-catalyzed C-H functionalization could enable the introduction of various functional groups at specific positions on either the phenyl or the 4-bromophenyl ring, leading to the creation of libraries of new compounds with diverse properties. rsc.org

    The development of novel catalytic systems, such as those employing multifunctional rhenium complexes, could unlock unprecedented transformations of the carboxylic acid group itself, leading to the formation of novel functionalized alcohols and other derivatives under mild conditions. osaka-u.ac.jp

    Advanced Mechanistic Investigations

    A deeper understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for the rational design of improved synthetic methods and novel applications. Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of these processes.

    For instance, detailed mechanistic studies, including the use of isotopic labeling and in-situ spectroscopic techniques, can provide valuable insights into the key intermediates and transition states involved in catalytic C-H activation and decarboxylative functionalization reactions. nih.gov

    Computational methods, such as Density Functional Theory (DFT) calculations, can be employed to model reaction pathways, predict the energies of intermediates and transition states, and rationalize the observed stereoselectivity and regioselectivity of various transformations. google.com Such computational studies can guide the design of more efficient catalysts and the development of novel reaction conditions. A thorough mechanistic understanding of periodinane-mediated reactions, which can be used for certain transformations of related anilides, could also be extended to the subject compound.

    Design and Synthesis of Next-Generation Analogues and Derivatives with Tuned Reactivity

    The structural framework of this compound provides an excellent template for the design and synthesis of next-generation analogues and derivatives with finely tuned reactivity and properties. By systematically modifying the substituents on the aromatic rings and the carboxylic acid moiety, it is possible to create a diverse array of molecules with tailored characteristics for specific applications.

    For example, the introduction of electron-donating or electron-withdrawing groups on the phenyl and 4-bromophenyl rings can significantly influence the electronic properties of the molecule, thereby modulating its reactivity in various chemical transformations. This approach can be used to design analogues with enhanced catalytic activity or specific biological properties.

    The synthesis of derivatives where the carboxylic acid is replaced by other functional groups, such as esters, amides, or nitriles, can lead to compounds with altered solubility, stability, and biological activity. For instance, the synthesis of 2-[2-(4-bromophenyl)acetamido]-2-phenylacetic acid introduces an amide linkage, which can impact its biological interactions. uni.lu The synthesis of sulfonamide derivatives, such as 2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid monohydrate, has also been reported, highlighting the potential for creating analogues with interesting structural and biological properties. nih.gov

    Q & A

    Q. What are the standard synthetic routes for 2-(4-Bromophenyl)-2-phenylacetic acid, and how can reaction conditions be optimized to improve yield?

    The synthesis typically involves coupling reactions between brominated aromatic precursors and phenylacetic acid derivatives. For example, nucleophilic substitution or Suzuki-Miyaura cross-coupling can introduce the bromophenyl group. Key parameters include:

    • Temperature : Elevated temperatures (80–120°C) enhance reactivity but require inert atmospheres to prevent decomposition .
    • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency, while bases like Na₂CO₃ stabilize intermediates .
    • Purification : Recrystallization from methanol or ethanol is critical to isolate high-purity crystals (>95% by GC) .
      Yield optimization often involves iterative adjustments to solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios of reactants.

    Q. How is the molecular structure of this compound validated experimentally?

    X-ray crystallography is the gold standard for structural confirmation. For instance:

    • Data Collection : Mo-Kα radiation (λ = 0.71073 Å) with a Bruker APEX-II diffractometer .
    • Refinement : SHELXL-97 software refines bond lengths and angles (e.g., C–Br = 1.89–1.91 Å, C–C = 1.47–1.52 Å) .
    • Visualization : ORTEP-3 generates thermal ellipsoid plots to validate atomic displacement parameters .
      Discrepancies >0.02 Å in bond lengths may indicate impurities or crystallographic disorder.

    Q. What analytical techniques are used to characterize physicochemical properties?

    • Melting Point : Differential scanning calorimetry (DSC) confirms purity (e.g., mp 156–160°C for analogous biphenylacetic acids) .
    • Spectroscopy : FT-IR identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, Br–C aromatic peaks at 600–800 cm⁻¹) .
    • Chromatography : HPLC with C18 columns and UV detection (λ = 254 nm) assesses purity (>98% for research-grade samples) .

    Advanced Research Questions

    Q. How do hydrogen-bonding interactions influence the crystal packing of this compound derivatives?

    In related compounds (e.g., 2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid monohydrate), hydrogen bonds stabilize the lattice:

    • N–H⋯O Bonds : Key for sulfonamide group interactions (N–H = 0.86 Å, H⋯O = 2.28 Å) .
    • O–H⋯O Bonds : Water molecules in the monohydrate form bridge carboxylic acid groups (O–H = 0.85 Å) .
    • Dihedral Angles : The bromophenyl and phenyl rings exhibit a 39.5° tilt, affecting packing density .
      These interactions are modeled using PLATON or Mercury software to predict solubility and stability .

    Q. What computational methods are employed to predict the reactivity and electronic properties of this compound?

    • DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis sets compute HOMO-LUMO gaps (e.g., ~4.5 eV for brominated analogs) .
    • Molecular Dynamics (MD) : Simulations in explicit solvents (e.g., water, DMSO) model aggregation behavior and diffusion coefficients .
    • Docking Studies : AutoDock Vina predicts binding affinities to biological targets (e.g., cyclooxygenase enzymes) .

    Q. How can contradictory crystallographic data from different studies be reconciled?

    Discrepancies in bond lengths or angles (e.g., C–Br variations of ±0.03 Å) may arise from:

    • Experimental Resolution : High-resolution data (<0.80 Å) reduces errors in SHELXL refinement .
    • Temperature Effects : Data collected at 100 K vs. 296 K can alter thermal motion parameters .
    • Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) exhibit distinct packing motifs .
      Cross-validation with spectroscopic data (e.g., NMR coupling constants) resolves ambiguities .

    Q. What strategies are effective in troubleshooting low yields during scale-up synthesis?

    • Catalyst Loading : Increase Pd catalyst to 5 mol% to overcome mass transfer limitations .
    • Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF) for better solubility of brominated intermediates .
    • In-line Analytics : Use ReactIR to monitor reaction progress and identify byproducts .
      Post-reaction quenching with aqueous HCl (pH 1–2) improves acid precipitation .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.